4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine
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Overview
Description
4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, two methyl groups, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,6-trichloropyrimidine with thiophene derivatives through nucleophilic substitution and coupling reactions . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Research: It serves as a probe in studying various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with similar substitution patterns.
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which also contain the thiophene ring.
Uniqueness
4-Chloro-5,6-dimethyl-2-(thiophen-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with a thiophene moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H9ClN2S |
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Molecular Weight |
224.71 g/mol |
IUPAC Name |
4-chloro-5,6-dimethyl-2-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C10H9ClN2S/c1-6-7(2)12-10(13-9(6)11)8-4-3-5-14-8/h3-5H,1-2H3 |
InChI Key |
DSGFINGGLXVNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)C2=CC=CS2)C |
Origin of Product |
United States |
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